molecular formula C9H5Br3N2 B14279161 2-(Tribromomethyl)quinazoline CAS No. 130896-93-4

2-(Tribromomethyl)quinazoline

Cat. No.: B14279161
CAS No.: 130896-93-4
M. Wt: 380.86 g/mol
InChI Key: CANNOHLMPQHJSQ-UHFFFAOYSA-N
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Description

2-(Tribromomethyl)quinazoline is a high-purity chemical reagent designed for research and development applications in medicinal and synthetic chemistry. This compound features the quinazoline core, a privileged scaffold in drug discovery known for its wide range of distinct biological activities . Researchers value quinazoline derivatives for their potential in synthesizing novel compounds with therapeutic properties, including anti-cancer, anti-inflammatory, anti-bacterial, and anti-viral activities . The tribromomethyl group at the 2-position presents a reactive site for further chemical modification, making this reagent a versatile building block for constructing more complex molecules and exploring structure-activity relationships (SAR) . Quinazoline derivatives have drawn significant attention due to their significant biological activities, leading to extensive research in their synthesis and bioactivity . The 4(3H)-quinazolinone moiety, a closely related structure, is a functional scaffold found in natural products and synthetic compounds, underlining its importance in developing lead compounds for drugs and agrochemicals . This product is strictly labeled For Research Use Only (RUO) and is intended for use in laboratory research settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

130896-93-4

Molecular Formula

C9H5Br3N2

Molecular Weight

380.86 g/mol

IUPAC Name

2-(tribromomethyl)quinazoline

InChI

InChI=1S/C9H5Br3N2/c10-9(11,12)8-13-5-6-3-1-2-4-7(6)14-8/h1-5H

InChI Key

CANNOHLMPQHJSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NC(=N2)C(Br)(Br)Br

Origin of Product

United States

Reactivity and Reaction Mechanisms of 2 Tribromomethyl Quinazoline and Its Analogues

Electrophilic Nature of the Tribromomethyl Group and Subsequent Transformations

The tribromomethyl group (-CBr3) at the C2 position of the quinazoline (B50416) ring imparts a significant electrophilic character to this position. This is due to the strong electron-withdrawing inductive effect of the three bromine atoms. This electrophilicity makes the C2 carbon susceptible to attack by nucleophiles.

While specific studies on the electrophilic transformations of the tribromomethyl group on 2-(tribromomethyl)quinazoline are not extensively detailed in the provided search results, the reactivity of similar trichloromethyl groups can provide insights. For instance, the presence of a trichloromethyl group at the C2 position of a quinazoline derivative was found to complicate the outcome of palladium-catalyzed cross-coupling reactions, suggesting its participation in side reactions. nih.gov This indicates that the haloalkyl group is not merely a passive substituent but an active participant in the molecule's reactivity.

Transformations of the tribromomethyl group itself are also plausible. For example, 2-methyl-4-(tribromomethyl)quinazoline has been shown to convert to 2-methylquinazolin-4(3H)-one upon treatment with sodium hypobromite (B1234621), likely through a substitution reaction involving the tribromomethyl group. thieme-connect.de This highlights the potential for the tribromomethyl group to be transformed into other functional groups under specific reaction conditions.

Nucleophilic Substitution Reactions on the Quinazoline Ring System

The quinazoline ring is inherently susceptible to nucleophilic attack, particularly at the C4 position. scispace.comwikipedia.org The presence and nature of substituents on the ring can significantly influence the regioselectivity and rate of these reactions.

Regioselective Amination Protocols at C4 Position (e.g., DMAP-catalyzed SNAr)

The C4 position of the quinazoline nucleus is highly activated towards nucleophilic aromatic substitution (SNAr). nih.gov This has been exploited for the regioselective synthesis of 4-aminoquinazoline derivatives, which are valuable scaffolds in medicinal chemistry. mdpi.comchim.it

A notable method for achieving this regioselectivity is the use of 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. Vanelle and co-workers developed a DMAP-catalyzed SNAr protocol to functionalize 4-chloroquinazolines with various amines under microwave irradiation. chim.it This method proved effective even with less nucleophilic amines. The proposed mechanism involves the in-situ generation of a cationic quinazoline intermediate, which is then attacked by the amine at the C4 position to yield the 4-aminoquinazoline product while regenerating the DMAP catalyst. chim.it

This regioselectivity for the C4 position is consistently observed across various studies using different methodologies and a wide range of amine nucleophiles, including anilines, benzylamines, and aliphatic amines. mdpi.com

Influence of C2-Haloalkyl Substituent on Ring Reactivity

The presence of a haloalkyl group, such as a tribromomethyl or trichloromethyl group, at the C2 position significantly impacts the reactivity of the quinazoline ring. This electron-withdrawing group further activates the ring towards nucleophilic attack.

Despite the presence of a highly electrophilic substituent like a trichloromethyl group at the C2 position, nucleophilic substitution reactions still preferentially occur at the C4 position. chim.it This demonstrates the inherently higher reactivity of the C4 position in the quinazoline system. However, the C2 substituent is not inert. For instance, in the synthesis of 2,4-diaminoquinazolines, a second substitution at the C2 position requires more forcing conditions, such as higher temperatures or the use of specialized catalytic systems like the Buchwald-Hartwig amination, indicating a lower but still present reactivity at this position. mdpi.com

Hydrazinolysis Mechanisms

Hydrazinolysis, the cleavage of a chemical bond by reaction with hydrazine (B178648), is a known reaction for quinazoline derivatives. scispace.comnih.gov The reaction of 2,4-dichloroquinazolines with hydrazine can lead to the selective formation of 4-hydrazinoquinazolines. nih.gov

The mechanism of hydrazinolysis can be complex and may involve the opening of the quinazoline ring. For example, the hydrazinolysis of 3-R- scispace.comnih.govresearchgate.nettriazino[2,3-c]quinazolin-2-ones with hydrazine hydrate (B1144303) in propan-2-ol resulted in the formation of 3-(2-aminophenyl)-6-R-1,2,4-triazin-5-ones. Theoretical investigations at the B3LYP and MP2 levels of theory have been used to propose a detailed reaction pathway for this transformation. researchgate.net

In other instances, hydrazinolysis of substituted benzoxazines is a key step in the synthesis of aminoquinazolinone derivatives. tandfonline.com The resulting amino group can then be further functionalized.

Reactions Involving the Haloalkyl Group

The haloalkyl group itself can be the site of chemical transformations, primarily through substitution reactions.

Substitution Reactions at the Haloalkyl Moiety

Alkyl halides, including haloalkyl groups attached to heterocyclic systems, are known to undergo nucleophilic substitution reactions. libretexts.org In these reactions, a nucleophile replaces the halogen atom.

While direct substitution on the tribromomethyl group of this compound is not explicitly described in the provided search results, the reactivity of similar systems suggests this is a plausible reaction pathway. For instance, the reaction of 2-methyl-4-(tribromomethyl)quinazoline with sodium hypobromite to form 2-methylquinazolin-4(3H)-one likely proceeds through a substitution mechanism at the tribromomethyl carbon. thieme-connect.de

Furthermore, studies on related haloalkyl-substituted quinazolines have shown that these groups can be displaced or transformed. For example, the reactivity of 6-chloro-(dichloro-, trichloro)methyl-3-R-6,7-dihydro-2H- scispace.comnih.govresearchgate.nettriazino[2,3-c]quinazolin-2-ones with nucleophiles like morpholine (B109124) can lead to substitution products. udhtu.edu.ua These examples underscore the potential for the tribromomethyl group in this compound to undergo substitution reactions with various nucleophiles, leading to a diverse range of functionalized quinazoline derivatives.

Elimination Reactions and Subsequent Isomerization (e.g., β-elimination in trichloromethyl compounds)

The reactivity of halogenated methyl groups on heterocyclic systems, particularly trichloromethyl groups, has been a subject of significant study. While direct studies on this compound are limited, the behavior of analogous trichloromethyl-substituted quinazoline derivatives provides critical insights into potential reaction pathways, most notably β-elimination reactions.

A pertinent example is the reaction of 2-phenyl-5-trichloromethyl-5,6-dihydro uct.ac.zaajol.inforesearchgate.nettriazolo[1,5-с]quinazoline with N-nucleophiles. nuph.edu.uanuph.edu.ua Research has shown that regardless of the specific N-nucleophile used, the reaction consistently yields 2-phenyl-5-(dichloromethyl)- uct.ac.zaajol.inforesearchgate.nettriazolo[1,5-c]quinazoline. nuph.edu.uanuph.edu.uaudhtu.edu.ua This transformation does not proceed via a simple nucleophilic substitution of a chloride atom. Instead, it occurs through a β-elimination process, specifically following an E1cb (Elimination, Unimolecular, conjugate Base) mechanism, which is then followed by an isomerization step. nuph.edu.uanuph.edu.uaudhtu.edu.ua

The E1cb mechanism is favored in substrates that have a poor leaving group and an acidic proton at the β-position. In the case of 2-phenyl-5-trichloromethyl-5,6-dihydro uct.ac.zaajol.inforesearchgate.nettriazolo[1,5-с]quinazoline, the base removes a proton from the nitrogen at position 6 (N-6), forming a carbanion intermediate. This is the conjugate base from which the mechanism gets its name. The subsequent slow step involves the loss of a chloride ion from the adjacent trichloromethyl group, leading to the formation of a double bond. This is followed by isomerization to yield the more stable aromatic quinazoline ring, resulting in the final dichloromethyl-substituted product. nuph.edu.uanuph.edu.ua This pathway highlights how the trichloromethyl group, often perceived as a potential site for nucleophilic attack, can instead facilitate elimination reactions that lead to aromatization and structural rearrangement of the heterocyclic system. nuph.edu.ua

This reactivity pattern is also observed in other related heterocyclic systems. For instance, studies on 3-R-6-(trichloromethyl)-6,7-dihydro-2H- uct.ac.zaajol.inforesearchgate.nettriazino[2,3-с]quinazolin-2-ones showed that refluxing with a non-nucleophilic base like diisopropylethylamine (DIPEA) resulted in the elimination of chloroform. udhtu.edu.ua

Participation in Click Chemistry (e.g., CuAAC with 2-trichloromethylquinazoline scaffold)

The 2-(trihalomethyl)quinazoline framework has proven to be a valuable scaffold in the realm of click chemistry, particularly in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). Although the trihalomethyl group itself is not the reactive partner in the cycloaddition, the quinazoline ring serves as a robust molecular core onto which reactive groups can be appended.

Research has successfully utilized 2-trichloromethylquinazoline as a foundational structure for synthesizing novel triazole-linked compounds. uct.ac.zaajol.inforesearchgate.net In a typical synthetic approach, the 2-trichloromethylquinazoline scaffold is first modified to introduce an alkyne functionality. For example, a propargyl group can be introduced to create a terminal alkyne, making the molecule ready for a CuAAC reaction. researchgate.net This propargylated scaffold is then reacted with a variety of organic azides in the presence of a copper(I) catalyst. researchgate.netresearchgate.net

The CuAAC reaction proceeds efficiently, linking the quinazoline scaffold to another molecule via a stable 1,2,3-triazole ring. ajol.inforesearchgate.net This methodology has been employed to generate a library of novel compounds. uct.ac.zaresearchgate.net For example, seven different novel triazole-linked compounds were synthesized using a propargylated 2-trichloromethylquinazoline scaffold and various azide (B81097) partners. researchgate.net

Table 1: Examples of Triazole-Linked Compounds Synthesized from a 2-Trichloromethylquinazoline Scaffold via CuAAC researchgate.netresearchgate.net

EntryAzide PartnerResulting Compound StructureYield (%)
1Benzyl azide1-(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl-2-(trichloromethyl)quinazoline85
21-(Azidomethyl)-4-methoxybenzene1-((4-Methoxybenzyl)-1H-1,2,3-triazol-4-yl)methyl-2-(trichloromethyl)quinazoline82
31-(Azidomethyl)-4-chlorobenzene1-((4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl)methyl-2-(trichloromethyl)quinazoline79
41-(Azidomethyl)-4-nitrobenzene1-((4-Nitrobenzyl)-1H-1,2,3-triazol-4-yl)methyl-2-(trichloromethyl)quinazoline75
52-(Azidomethyl)naphthalene1-((Naphthalen-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methyl-2-(trichloromethyl)quinazoline88
61-Azido-4-tert-butylbenzene1-((4-tert-Butylphenyl)-1H-1,2,3-triazol-4-yl)methyl-2-(trichloromethyl)quinazoline78
71-Azido-3,5-bis(trifluoromethyl)benzene1-((3,5-Bis(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl-2-(trichloromethyl)quinazoline71

This table is based on data presented in the synthesis of novel triazole-linked compounds from a 2-trichloromethylquinazoline scaffold. researchgate.netresearchgate.net

This application demonstrates the utility of the 2-trichloromethylquinazoline core as a stable and reliable platform for building more complex molecules through highly efficient and modular click chemistry reactions. uct.ac.zaajol.info

Oxidative and Reductive Transformations of Quinazoline Derivatives

The quinazoline core is susceptible to a variety of oxidative and reductive transformations, which are fundamental for both its synthesis and functionalization. These reactions often employ metal catalysts or potent oxidizing/reducing agents to modify the heterocyclic ring or its substituents.

Oxidative Transformations: Oxidative reactions are commonly used to construct the quinazoline ring itself from more reduced precursors. For example, the oxidative tandem synthesis of dihydroquinazolines from N-alkylanilines can be achieved using an Fe(OTf)₂ catalyst with TEMPO oxoammonium salt as a mild oxidant. mdpi.com Similarly, FeCl₂ can catalyze the sp³ C-H oxidation and intramolecular C-N bond formation of 2-alkylamino N-H ketimines to furnish quinazolines. frontiersin.orgnih.gov

Copper catalysts are also widely employed. A CuCl/DABCO/4-HO-TEMPO catalytic system has been used for the oxidative dehydrogenation synthesis of quinazolines. mdpi.com This system can facilitate the oxidation of 2-aminobenzylalcohols to 2-aminobenzaldehydes, which then cyclize and aromatize to form the quinazoline product. mdpi.com Other non-metallic oxidants like potassium persulfate (K₂S₂O₈) have been used in electro-oxidative cyclizations to synthesize quinazolinones from 2-aminobenzamides and primary alcohols under metal-free conditions. rsc.org

Reductive Transformations: Reductive processes are also key in quinazoline synthesis. A notable example is the cascade reductive cyclization of methyl N-cyano-2-nitrobenzimidates using an Fe/HCl system to produce 2,4-diaminoquinazolines. mdpi.com This demonstrates how a nitro group, an oxidized functionality, can be reduced to an amine which then participates in the cyclization to form the heterocyclic core. Titanium complexes, such as titanium tetraiodide, can induce reductive cyclization of benzamides to form iodoquinazolines. frontiersin.orgnih.gov

Table 2: Selected Oxidative and Reductive Systems for Quinazoline Derivatives

Transformation TypeCatalytic/Reagent SystemSubstrate TypeProduct TypeRef.
Oxidative CyclizationFe(OTf)₂ / TEMPO saltN-alkylanilinesDihydroquinazolines mdpi.com
Oxidative C-N FormationFeCl₂ / TBHP2-alkylamino N-H ketiminesC-2 substituted quinazolines frontiersin.org
Oxidative DehydrogenationCuCl / DABCO / 4-HO-TEMPO2-aminobenzyl alcoholsQuinazolines mdpi.com
Electro-oxidative CyclizationK₂S₂O₈ (no metal)2-aminobenzamides / alcoholsQuinazolinones rsc.org
Reductive CyclizationFe / HClMethyl N-cyano-2-nitrobenzimidates2,4-diaminoquinazolines mdpi.com
Reductive Iodination-CyclizationTiI₄ / TMSIBenzamidesIodoquinazolines nih.gov

These transformations underscore the rich redox chemistry of the quinazoline scaffold, enabling a wide array of synthetic strategies for accessing diverse derivatives.

Spectroscopic and Advanced Analytical Characterization of 2 Tribromomethyl Quinazoline

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification

No experimental FTIR or Raman spectra for 2-(tribromomethyl)quinazoline have been reported.

Theoretically, an FTIR spectrum would be expected to show characteristic peaks for the quinazoline (B50416) core and the C-Br bonds.

Quinazoline Ring Vibrations: Quinazoline derivatives typically exhibit strong absorption bands in the regions of 1635–1475 cm⁻¹ due to C=C and C=N stretching vibrations within the aromatic rings. C-H stretching vibrations of the aromatic protons would appear above 3000 cm⁻¹.

C-Br Vibrations: The tribromomethyl group would produce strong C-Br stretching vibrations, which are typically observed in the lower frequency region of the spectrum, generally between 600 and 500 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR)

Specific ¹H NMR data for this compound is not available. The spectrum would consist of signals from the protons on the benzo part of the quinazoline ring and the single proton at the 4-position. The electron-withdrawing effect of the tribromomethyl group at the 2-position would likely cause a downfield shift for the proton at the 4-position compared to unsubstituted quinazoline. The protons on the benzene (B151609) ring (positions 5, 6, 7, and 8) would appear as a complex multiplet pattern in the aromatic region, typically between δ 7.5 and 9.5 ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

No experimental ¹³C NMR data has been published for this compound. The spectrum would show distinct signals for each of the unique carbon atoms in the quinazoline ring and one signal for the tribromomethyl carbon. The carbon atom at the 2-position, bonded to the tribromomethyl group, would be significantly influenced by the electronegative bromine atoms. The tribromomethyl carbon itself would likely appear at a relatively low field due to the heavy atom effect of the three bromine atoms.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

While no published mass spectrum for this compound is available, the expected molecular weight and fragmentation pattern can be predicted. The molecular formula is C₉H₅Br₃N₂. Using the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N), the monoisotopic mass would be approximately 381.8 g/mol .

The mass spectrum would be characterized by a distinctive isotopic pattern for the molecular ion peak due to the presence of three bromine atoms (bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio). Key fragmentation pathways would likely involve the sequential loss of bromine atoms or the loss of the entire -CBr₃ group.

Thermal Analysis (TGA) for Decomposition Pathways

Thermogravimetric analysis (TGA) data for this compound has not been reported. A TGA curve would reveal the thermal stability of the compound and its decomposition profile. Decomposition would likely begin with the loss of the volatile tribromomethyl group.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Experimental UV-Vis spectra for this compound are not found in the literature. Quinazoline and its derivatives are known to exhibit strong UV absorption due to π-π* electronic transitions within the aromatic system. The spectrum would likely show multiple absorption bands, characteristic of the bicyclic aromatic structure. The presence of the tribromomethyl substituent could cause a slight shift in the absorption maxima (λₘₐₓ) compared to the parent quinazoline molecule.

X-ray Crystallography for Solid-State Structural Determination

As of the latest available data, a complete single-crystal X-ray diffraction analysis for this compound has not been reported in publicly accessible crystallographic databases or peer-reviewed scientific literature. Consequently, detailed experimental data regarding its solid-state three-dimensional structure, including unit cell parameters, space group, precise bond lengths, and bond angles, remains undetermined.

The determination of a crystal structure through X-ray crystallography is a pivotal step in the comprehensive characterization of a chemical compound. This technique provides unequivocal evidence of molecular connectivity and conformation in the solid state. For this compound, such an analysis would definitively establish the spatial arrangement of the quinazoline ring system relative to the bulky tribromomethyl group.

While crystallographic data for numerous other quinazoline and quinazolinone derivatives have been published, this information cannot be directly extrapolated to predict the precise solid-state structure of this compound. The presence of the sterically demanding and electron-withdrawing tribromomethyl substituent at the 2-position of the quinazoline ring is expected to significantly influence intermolecular interactions and the resulting crystal packing arrangement.

Further research, specifically the successful growth of single crystals of this compound suitable for X-ray diffraction analysis, is required to elucidate its definitive solid-state architecture. Such a study would provide invaluable insights into the molecule's steric and electronic properties, which are fundamental to understanding its chemical reactivity and potential applications.

Computational Approaches in the Study of 2 Tribromomethyl Quinazoline

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. dokumen.pub It has been applied to quinazoline (B50416) derivatives to predict their geometries, bonding features, and reactivity. rdmodernresearch.com For instance, studies on the related compound, 2-trichloromethyl-4(3H)-quinazolinone (TCMQ), using the B3LYP/6-311++G** basis set, have provided insights into its optimized geometry. rdmodernresearch.com Such calculations confirm the planarity of the quinazoline ring and the orientation of the trihalomethyl group. rdmodernresearch.com

DFT calculations also allow for the determination of natural atomic charges, which identify the most positive and negative sites within a molecule. mdpi.com In a study of a triazoloquinazoline, the carbonyl carbon was found to be the most positively charged site, while the carbonyl oxygen was the most negatively charged, indicating likely sites for electrophilic and nucleophilic interactions. mdpi.com This type of analysis is crucial for predicting how 2-(tribromomethyl)quinazoline might interact with other molecules. The combination of experimental data with theoretical computations from DFT can yield highly accurate structural and spectral information for compounds of interest. rdmodernresearch.com

Table 1: Example of Calculated Geometric Parameters for a Related Quinazolinone Derivative (TCMQ) This table is illustrative and based on data for a structurally similar compound, 2-trichloromethyl-4(3H)-quinazolinone.

ParameterBond/AngleCalculated Value
Bond Length C=O1.21 Å
N-H1.01 Å
C-Cl1.79 Å
Dihedral Angle C10–N1–C2–C11180°

Source: Adapted from computational studies on quinazolinone derivatives. rdmodernresearch.com

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier molecular orbitals (FMOs). The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transitions. sapub.orgirjweb.comschrodinger.com A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily polarized, indicating potential bioactivity due to charge transfer interactions within the molecule. rdmodernresearch.comirjweb.com

For quinazolinone derivatives, the HOMO-LUMO gap has been calculated to explain their charge transfer characteristics. rdmodernresearch.comsapub.org For example, the analysis of TCMQ, a compound similar to this compound, revealed a low energy gap, which helps to explain the charge transfer interactions that contribute to its bioactivity. rdmodernresearch.com The energies of these frontier orbitals and related reactivity indices such as ionization potential, electron affinity, and chemical hardness are calculated to understand the electronic properties and stability of the molecule. mdpi.comsapub.org The π-electron clouds in the LUMOs of many quinazoline derivatives are distributed on the quinazoline ring itself, which is a key factor in their electronic transitions. sapub.org

Table 2: Example of Calculated Electronic Properties for a Related Quinazolinone Derivative (TCMQ) This table is illustrative and based on data for a structurally similar compound, 2-trichloromethyl-4(3H)-quinazolinone.

PropertyCalculated Value (eV)
HOMO Energy -7.12
LUMO Energy -2.15
Energy Gap (ΔE) 4.97

Source: Adapted from computational studies on quinazolinone derivatives. rdmodernresearch.com

Molecular Modeling and Simulation Techniques

Molecular modeling and simulations are essential for studying how a small molecule like this compound might interact with biological macromolecules, such as proteins or enzymes. These techniques are pivotal in drug discovery and design. abap.co.in

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. ukaazpublications.com This method is widely used in drug design to understand binding mechanisms and predict the affinity of a compound for a specific receptor. ukaazpublications.comresearchgate.net For quinazoline derivatives, docking studies have been extensively performed to investigate their interactions with various therapeutic targets, including Epidermal Growth Factor Receptor (EGFR), human carbonic anhydrase II (hCA II), and Poly (ADP-ribose) polymerase (PARP). researchgate.netmdpi.comnih.govnih.gov

These studies evaluate binding interactions based on factors like binding energy scores and hydrogen bond formation. mdpi.com For instance, docking of quinazoline derivatives into the EGFR active site has helped to rationalize their anticancer activity by revealing key interactions with amino acid residues. nih.govdergipark.org.trwaocp.org The results often show a good correlation between the calculated binding energy and the experimentally observed biological activity. nih.gov While specific docking studies on this compound are not widely published, the extensive research on the quinazoline scaffold provides a strong foundation for predicting its potential biological targets and binding modes. nih.govptfarm.pl

Table 3: Examples of Molecular Docking Studies on Quinazoline Derivatives

Quinazoline DerivativeTarget ProteinBinding Score (kcal/mol)Key Interacting Residues
Quinazolinone DerivativeMMP-13-Ser250, Gly248
Quinazoline 13hCA II-4.01-
Quinazoline Scaffold RFAP77PARP-9.31-
Pyrido[2,1-b] quinazoline 4iEGFR Kinase--

Source: Compiled from various molecular docking studies. mdpi.comnih.govwaocp.orgnih.gov

Molecular dynamics (MD) simulations provide detailed information about the conformational stability and dynamic interactions of a ligand-protein complex over time. abap.co.in This technique is often used to validate the results of molecular docking by assessing the stability of the predicted binding pose. dergipark.org.tr MD simulations have been applied to various quinazoline derivatives complexed with target proteins like EGFR and Butyrylcholinesterase (BuChE). frontiersin.orgd-nb.infonih.gov

The stability of the complex is evaluated by analyzing trajectories for metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). abap.co.indergipark.org.tr Low RMSD values indicate a stable binding of the ligand within the protein's active site. abap.co.in For example, MD simulations of quinazoline derivatives targeting EGFR have shown stable complexes, reinforcing their potential as inhibitors. dergipark.org.trresearchgate.net These simulations reveal significant conformational changes upon ligand binding and help to understand the dynamic nature of the interactions, such as hydrogen bonds, over the simulation period. nih.gov

Table 4: Summary of Findings from MD Simulations of Quinazoline-Protein Complexes

SystemSimulation TimeKey Findings
Quinazoline Q100-FtsZ Complex-Stable complex with low RMSD values. abap.co.in
Quinazoline Ligand-EGFR Complex200 nsDemonstrated stability and consistent interaction. frontiersin.org
Quinazoline QU524-EGFR Complex100 nsExhibited good conformational stability. researchgate.net
Quinazoline D3-MMP-13 Complex10 nsEnhanced hydrogen bonding interactions observed. nih.gov

Source: Compiled from various molecular dynamics studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models are valuable for predicting the activity of new, unsynthesized compounds and for providing design principles for optimizing lead molecules. nih.gov

Several QSAR studies have been conducted on quinazoline derivatives to predict their activity as, for example, anticancer agents or enzyme inhibitors. nih.govfrontiersin.orgnih.gov These studies use various molecular descriptors (e.g., constitutional, electronic, topological) to quantify the chemical features of the molecules. nih.gov Statistical methods like Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are then used to build the QSAR model. nih.govbenthamdirect.com For instance, a QSAR model for quinazoline analogues as tyrosine kinase inhibitors identified that certain electronic and shape-related descriptors were most important for predicting inhibitory activity. nih.gov The predictive power of these models is rigorously validated to ensure they are robust and reliable. acs.org Such models provide valuable insights into which structural modifications on the quinazoline scaffold, such as substitutions at specific positions, are likely to enhance biological activity. frontiersin.orgnih.gov

Table 5: Examples of Statistical Parameters from QSAR Models of Quinazoline Derivatives

QSAR Model TargetStatistical Methodr² (Correlation Coefficient)q² (Cross-validated r²)pred_r² (External Validation)
Tyrosine kinase (erbB-2) inhibitorsMLR0.9560.9150.6170
EGFR InhibitorsCoMFA0.9790.608-
MMP-13 InhibitorsCoMSIA0.9920.7040.839
Lung Cancer InhibitorsMLR0.7450.6690.941

Source: Compiled from various QSAR studies. nih.govfrontiersin.orgnih.govacs.org

Pharmacophore Mapping for Essential Structural Features

Pharmacophore modeling is a crucial computational technique used to identify the essential spatial arrangement of molecular features necessary for a compound's biological activity. nih.govnih.gov This process involves defining features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. For a specific molecule like this compound, a pharmacophore model would be constructed based on its three-dimensional structure and its interaction with a biological target.

While dedicated pharmacophore studies for this compound are not extensively available in the public domain, we can infer potential features from its known structure. The quinazoline ring system provides a rigid, bicyclic aromatic core. The two nitrogen atoms within this ring system can act as hydrogen bond acceptors. nih.gov The tribromomethyl group at the 2-position is a significant feature, contributing a strong hydrophobic and sterically bulky element to the molecule.

In broader studies of quinazoline derivatives, the core quinazoline structure is often a key component of the pharmacophore, providing a foundational scaffold for interaction with various receptors. banglajol.infoacs.org For instance, in studies on other quinazoline-based inhibitors, the quinazoline nitrogen atoms are often crucial for anchoring the molecule within a receptor's binding site. nih.gov The nature and position of substituents on the quinazoline ring are then critical for modulating potency and selectivity. In the case of this compound, the bulky and lipophilic tribromomethyl group would be a defining feature in any pharmacophore model, likely occupying a specific hydrophobic pocket within a target protein.

In Silico Predictions of Chemical Behavior and Synthetic Outcomes

In silico methods provide a platform for predicting a molecule's physicochemical properties, reactivity, and potential synthetic pathways, thereby accelerating research and development. These predictions are based on the molecule's computed descriptors and established computational models.

For this compound, several fundamental properties have been computed and are available through public databases like PubChem. nih.gov These descriptors are foundational for more complex behavioral predictions.

Computed Physicochemical Properties

A selection of computationally derived properties for this compound offers a glimpse into its molecular characteristics. These values are calculated using various software and algorithms, such as those employed by PubChem. nih.gov

PropertyPredicted ValueSource
Molecular Weight 380.86 g/mol PubChem
XLogP3-AA (Lipophilicity) 3.7PubChem
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 1PubChem
Polar Surface Area 25.78 ŲPubChem
Heavy Atom Count 14PubChem

These predicted properties suggest that this compound is a relatively lipophilic molecule with hydrogen bond accepting capabilities, which are important features for potential biological activity.

Predictions of Chemical Reactivity and Synthetic Outcomes

While specific in silico studies on the reactivity and synthetic outcomes of this compound are not readily found, computational methods can be hypothetically applied. Density Functional Theory (DFT) calculations, for example, are frequently used for related heterocyclic compounds to predict molecular orbitals (HOMO-LUMO), electrostatic potential maps, and reactivity indices. mdpi.com Such calculations could identify the most likely sites for nucleophilic or electrophilic attack, offering insights into the compound's chemical stability and potential metabolic pathways.

For synthetic outcome predictions, computational tools can model reaction pathways and predict the feasibility and potential yields of different synthetic routes. For instance, retrosynthetic analysis software could propose precursor molecules and reaction conditions. Given the structure of this compound, a plausible synthetic route might involve the cyclization of a suitably substituted anthranilamide derivative with a tribromoacetaldehyde (B85889) equivalent, a pathway that could be modeled and optimized using computational chemistry. Studies on related quinazolines often detail synthetic methods that could be adapted. ijsrtjournal.comresearchgate.netnih.gov

Conceptual In Silico Predictions

The following table outlines the types of in silico predictions that could be valuable in characterizing this compound), based on standard computational chemistry workflows.

Prediction TypeMethodologyPotential Insights
ADMET Properties QSAR models, specialized software (e.g., SwissADME, ADMETlab)Absorption, Distribution, Metabolism, Excretion, and Toxicity profile; drug-likeness.
Target Identification Reverse docking, pharmacophore screening (e.g., PharmMapper)Identification of potential biological targets and mechanisms of action.
Binding Site Analysis Molecular docking simulations (e.g., AutoDock, GOLD)Preferred binding poses and interaction energies with specific protein targets.
Chemical Reactivity Density Functional Theory (DFT)Electron distribution, sites susceptible to metabolic transformation, reaction mechanisms.
Synthetic Pathway Analysis Retrosynthesis software, reaction modelingFeasible synthetic routes, prediction of side products, and optimization of reaction conditions.

These computational approaches, while not yet documented in detail for this compound, represent the standard toolkit available to researchers for characterizing novel compounds and guiding further experimental investigation.

Synthetic Utility and Derivatization Strategies for 2 Tribromomethyl Quinazoline

Role as a Key Intermediate in Heterocyclic Synthesis

2-(Tribromomethyl)quinazoline is a pivotal intermediate for the elaboration of the quinazoline (B50416) core. Its synthetic value stems from the high reactivity of the C2 and C4 positions. The tribromomethyl group makes the C2 position highly susceptible to nucleophilic attack, while the C4 position can be readily activated for substitution, typically by conversion to a 4-chloro derivative. This dual reactivity allows for sequential and regioselective functionalization, making it a cornerstone for building more complex heterocyclic systems.

The general reactivity of 2-(trihalomethyl)quinazolines facilitates their use in creating derivatives with varied electronic and steric properties. The tribromomethyl group can be transformed into a variety of other functionalities, such as esters, amides, or carboxylic acids, through hydrolysis or reaction with appropriate nucleophiles. This versatility establishes this compound as a foundational scaffold for developing a multitude of quinazoline-based compounds.

Scaffold for Further Functionalization at Peripheral Positions

The this compound scaffold is exceptionally well-suited for systematic chemical modifications at its peripheral positions, particularly at the C4 carbon. This adaptability has been extensively exploited to generate a wide range of analogues with diverse functionalities.

The introduction of amine functionalities at the C4 position of the quinazoline ring is a common strategy for creating compounds with significant biological potential. The typical synthetic route involves the initial preparation of a 4-chloro-2-(tribromomethyl)quinazoline intermediate. This precursor readily undergoes nucleophilic aromatic substitution (SNAr) reactions with a wide variety of primary and secondary amines. chim.itmdpi.com

Microwave-assisted, DMAP-catalyzed SNAr reactions have been shown to be highly effective for this transformation, allowing for the coupling of even less nucleophilic amines to the C4 position while maintaining the integrity of the tribromomethyl group at C2. chim.it This method provides a robust platform for synthesizing extensive libraries of 4-amino-2-(tribromomethyl)quinazoline derivatives.

Table 1: Representative Amines for C4-Functionalization

Hybrid molecules incorporating both quinazoline and triazole rings have attracted considerable interest. The this compound scaffold can be derivatized to include a 1,2,3-triazole moiety, often through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

A common synthetic pathway involves first introducing an amino-alkyne at the C4 position of 4-chloro-2-(trihalomethyl)quinazoline. nih.gov For example, reaction with propargylamine (B41283) yields a 4-(propargylamino) derivative. This terminal alkyne can then be reacted with various organic azides using a copper(I) catalyst to regioselectively form the 1,4-disubstituted 1,2,3-triazole ring. This methodology enables the linkage of the quinazoline core to a wide range of other molecular fragments, facilitating the exploration of structure-activity relationships.

The C4 position of the this compound scaffold is also amenable to the introduction of carboxamide and alkoxy groups. These derivatives are typically synthesized from the corresponding 4-chloro-2-(tribromomethyl)quinazoline intermediate.

Alkoxy derivatives are prepared via a DMAP-catalyzed SNAr reaction between the 4-chloro precursor and various aliphatic alcohols. This reaction accommodates a range of alcohols, including linear, branched, and functionalized variants, leading to good yields of the desired 4-alkoxy-2-(trihalomethyl)quinazolines.

Carboxamido derivatives can be synthesized through a multi-step process. First, the 4-chloro group is converted to a 4-carboxy functionality. This carboxylic acid derivative is then activated and coupled with a diverse set of amines to form the corresponding 4-carboxamido-2-(trihalomethyl)quinazolines. This approach allows for significant structural diversity to be introduced at the amide portion of the molecule.

Development of Diverse Quinazoline Libraries through Directed Synthesis

The robust and versatile reactivity of this compound makes it an ideal starting point for the construction of diverse chemical libraries. By leveraging the distinct reactivity of the C2 and C4 positions, chemists can employ directed and combinatorial synthesis strategies to generate large numbers of unique analogues.

The synthetic routes described previously—amination, triazole formation, and the introduction of alkoxy and carboxamido groups at C4—form the basis of this library development. Starting from a common 4-chloro-2-(tribromomethyl)quinazoline intermediate, parallel reactions can be performed with extensive sets of amines, alcohols, or azides. This modular approach allows for the systematic exploration of the chemical space around the quinazoline core, which is invaluable for drug discovery and materials science research programs. The ability to rapidly generate dozens of novel derivatives from a single, versatile scaffold underscores the strategic importance of this compound in modern synthetic chemistry.

Application in the Construction of Fused Heterocyclic Ring Systems (e.g., Imidazoquinazolines, Triazoloquinazolines)

Beyond simple derivatization, the this compound core is a valuable precursor for building more complex, fused heterocyclic systems. The tribromomethyl group can be chemically transformed into other reactive functionalities that can participate in intramolecular cyclization reactions to form additional rings fused to the quinazoline framework.

Triazoloquinazolines: These fused systems can be prepared from quinazoline precursors bearing appropriate functionalities at the C2 and C3 or C3 and C4 positions. For instance, a common route to nih.govnih.govlookchem.comtriazolo[4,3-c]quinazolines begins with 2,4-dichloroquinazoline. ekb.egnih.gov Reaction with hydrazine (B178648) hydrate (B1144303) yields a 2-chloro-4-hydrazinylquinazoline (B2550126) intermediate. ekb.eg The hydrazinyl group can then react with various one-carbon electrophiles (e.g., orthoesters, carboxylic acids) to cyclize and form the fused triazole ring. While not a direct cyclization of this compound, the tribromomethyl group could be converted (e.g., via substitution with hydrazine) to a suitable precursor for such cyclizations.

Imidazoquinazolines: The synthesis of imidazo[1,2-c]quinazolines often involves the annulation of an imidazole (B134444) ring onto a quinazoline framework. nih.gov One established method involves the reaction of a 2-(2-bromophenyl)-1H-imidazole derivative with an amine source in a copper-catalyzed Ullmann-type C-N coupling, followed by an intramolecular cross-dehydrogenative coupling to form the fused system. nih.govacs.org To utilize this compound for this purpose, the CBr3 group would first need to be converted into a group capable of participating in the imidazole ring formation, highlighting the role of the 2-position as a versatile synthetic handle for constructing elaborate polycyclic structures.

Table 2: Mentioned Compound Names

Conclusion and Future Research Directions

Summary of Current Research on 2-(Tribromomethyl)quinazoline and its Analogues

Direct research on this compound is sparse in current literature. However, substantial insights can be drawn from studies on its close analogue, 2-(trichloromethyl)quinazoline, and its derivatives. The primary role of these 2-(trihalomethyl)quinazolines has been as versatile synthetic precursors. semanticscholar.orgmdpi.com The electron-withdrawing nature of the trihalomethyl group activates the quinazoline (B50416) C4 position for nucleophilic aromatic substitution (SNAr). chim.it

Research on 4-chloro-2-(trichloromethyl)quinazoline, for example, demonstrates that the C4-chloro substituent can be selectively displaced by various nucleophiles, including amines, without affecting the C2-trichloromethyl group. chim.it This selectivity is crucial for building molecular complexity. Furthermore, studies on related heterocyclic systems, such as 2-aryl-5-trichloromethyl-5,6-dihydro Current time information in Bangalore, IN.ekb.egresearchgate.nettriazolo[1,5-с]quinazolines, show that the trichloromethyl group can undergo elimination reactions in the presence of N-nucleophiles to yield dichloromethyl derivatives. nuph.edu.ua This indicates the inherent reactivity of the C(halogen)₃ moiety itself, suggesting that this compound could undergo similar transformations, possibly leading to dibromomethyl or even monobromomethyl quinazolines.

Derivatives of 2-(trichloromethyl)quinazoline have been synthesized and evaluated for various biological activities, serving as scaffolds for potential therapeutic agents. semanticscholar.orgmdpi.com These findings underscore the value of the 2-(trihalomethyl)quinazoline core as a building block for creating libraries of new compounds.

Unexplored Synthetic Avenues for this compound

While classical methods for quinazoline synthesis are well-established, the application of modern synthetic strategies to produce this compound remains largely unexplored. Future research should focus on developing more efficient, atom-economical, and environmentally benign pathways.

Transition-Metal-Catalyzed Synthesis: Numerous methods employing catalysts based on copper, palladium, iron, and cobalt have been developed for quinazoline synthesis via C-H activation or cross-coupling reactions. frontiersin.orgnih.gov A promising avenue would be the development of a one-pot, multi-component reaction catalyzed by copper to assemble the this compound core from simple precursors, analogous to methods used for related (trichloromethyl)quinazolin-4(1H)-ones. researchgate.net

Acceptorless Dehydrogenative Coupling (ADC): ADC strategies, which use catalysts to form C-N bonds with the liberation of hydrogen gas, represent a green synthetic approach. frontiersin.org Investigating Mn(I)-catalyzed or other metal-catalyzed ADC reactions between a 2-aminobenzyl derivative and a bromine-containing nitrile or amide could provide a novel route to the target compound.

Late-Stage Tribromomethylation: An alternative to building the molecule with the group already present is late-stage functionalization. Research into methods for directly installing a tribromomethyl group onto a pre-formed quinazoline ring at the C2 position would be highly valuable. This could potentially be achieved through radical-based reactions or by activating the C2-H bond for subsequent functionalization.

Potential Synthetic Strategy Key Precursors Catalyst/Reagent Example Anticipated Advantage Reference
Multi-Component Reaction2-aminobenzoyl derivative, tribromoacetonitrile, amineCopper(I) salt / L-prolineHigh efficiency, one-pot synthesis researchgate.net
Acceptorless Dehydrogenative Coupling2-aminobenzyl alcohol, tribromoacetamideMn(I) complexGreen chemistry (H₂ byproduct) frontiersin.orgnih.gov
C-H FunctionalizationQuinazoline, brominating agentRadical initiator (e.g., AIBN), CBr₄Direct installation on existing scaffoldGeneral Principle

This table is interactive. Click on the headers to sort.

Advanced Mechanistic Investigations of this compound Reactivity

A deep understanding of the reaction mechanisms governing the reactivity of this compound is essential for controlling its transformations and designing rational synthetic routes.

Future investigations should target:

Nucleophilic Substitution at C2: The CBr₃ group is a potential leaving group. Detailed kinetic and computational studies are needed to determine the feasibility and mechanism of its displacement by various nucleophiles. This could proceed through an SNAr pathway, and understanding the energetics would allow for selective functionalization at C2 versus C4.

Haloform-Type Reactions and Eliminations: The reaction of the CBr₃ group with bases or nucleophiles could lead to the formation of a dibromomethylide anion, followed by elimination or rearrangement. nuph.edu.ua Elucidating the conditions that favor these pathways over substitution is critical. Isotope labeling studies and in-situ spectroscopic monitoring could trap reactive intermediates and clarify the operative mechanism (e.g., E1cb).

Radical Reactions: The carbon-bromine bonds in the tribromomethyl group are susceptible to homolytic cleavage. Photochemical or radical-initiated reactions could open up novel reactivity patterns, such as transformations into other functional groups or participation in radical-mediated cyclizations.

Potential for Novel Structural Derivatizations

The true value of this compound lies in its potential as a versatile hub for generating a diverse array of new chemical entities. Future work should systematically explore its derivatization at multiple sites.

Transformations of the Tribromomethyl Group: The CBr₃ group is not merely a placeholder but a functional handle that can be converted into other important groups. Hydrolysis under controlled conditions could yield a carboxylic acid (via the unstable triol intermediate). Reduction could lead to the dibromomethyl or methyl group. Substitution with fluoride (B91410) ions could produce the highly sought-after 2-(trifluoromethyl)quinazoline.

Functionalization at the C4 Position: As established with analogues, the C4 position is highly susceptible to SNAr reactions. chim.it A library of novel derivatives can be created by reacting 4-chloro-2-(tribromomethyl)quinazoline (which would first need to be synthesized) with a wide range of nitrogen, oxygen, and sulfur nucleophiles.

Functionalization of the Benzene (B151609) Ring: Electrophilic aromatic substitution (e.g., nitration, halogenation) on the benzene portion of the quinazoline ring could introduce additional functional groups, further expanding the chemical space accessible from this precursor. The directing effects of the fused pyrimidine (B1678525) ring would need to be experimentally determined and computationally modeled.

Synergistic Approaches Integrating Synthesis, Advanced Characterization, and Computational Studies

To accelerate progress, future research on this compound should adopt a synergistic approach that tightly integrates synthetic chemistry, advanced analytical techniques, and computational modeling. researchgate.netresearchgate.net

Synthesis and High-Throughput Screening: Novel synthetic methods (as outlined in 7.2) can be paired with high-throughput screening of reaction conditions to rapidly identify optimal protocols.

Advanced Characterization: Unambiguous structure elucidation of new derivatives will require a combination of modern NMR techniques (2D-NMR), mass spectrometry, and single-crystal X-ray diffraction to resolve any ambiguities regarding regioselectivity or stereochemistry. nuph.edu.ua

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be employed proactively. mdpi.com These tools can predict the most likely sites of reactivity, model transition states to elucidate reaction mechanisms, calculate spectroscopic properties to aid in characterization, and predict the electronic properties of novel derivatives to guide the design of compounds with specific functions. For instance, modeling the SNAr reaction at C4 versus C2 can predict which position is more electrophilic and guide the choice of nucleophile and reaction conditions for achieving selectivity. chim.it

By pursuing these integrated research avenues, the scientific community can unlock the full synthetic potential of this compound, transforming it from a chemical curiosity into a valuable tool for constructing the next generation of complex heterocyclic molecules.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.